![molecular formula C17H16ClNO2S B4963047 N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide, commonly known as ACTP, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological applications. This compound belongs to the class of thioamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of ACTP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, ACTP has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately resulting in the death of cancer cells. In inflammation research, ACTP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses. This inhibition leads to the reduction of inflammatory cytokines and the suppression of inflammation.
Biochemical and Physiological Effects:
ACTP has been shown to have various biochemical and physiological effects. In cancer research, ACTP has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, ACTP has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders research, ACTP has been shown to reduce oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ACTP in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ACTP is its potential toxicity, which can vary depending on the dose and duration of exposure. It is important to use appropriate safety measures when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on ACTP. In cancer research, further studies can be conducted to investigate the potential of ACTP as a chemotherapeutic agent. In inflammation research, further studies can be conducted to investigate the potential of ACTP in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorders research, further studies can be conducted to investigate the potential of ACTP in the treatment of Alzheimer's disease and Parkinson's disease.
In conclusion, ACTP is a synthetic compound that has shown promising results in various scientific research applications. Its potential pharmacological applications in cancer, inflammation, and neurodegenerative disorders make it an attractive compound for further research. However, it is important to use appropriate safety measures when handling and using this compound in lab experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of ACTP.
Synthesemethoden
The synthesis of ACTP involves the reaction between 4-chlorobenzenethiol and 3-acetylphenyl isothiocyanate in the presence of a base. The reaction takes place in a solvent such as dichloromethane or ethyl acetate, and the product is obtained through recrystallization. The purity of the product can be confirmed through various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
ACTP has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, ACTP has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. In neurodegenerative disorders, ACTP has been studied for its potential in reducing oxidative stress and improving cognitive function.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-11(20)13-4-3-5-15(10-13)19-17(21)12(2)22-16-8-6-14(18)7-9-16/h3-10,12H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDKDDFNNDNIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

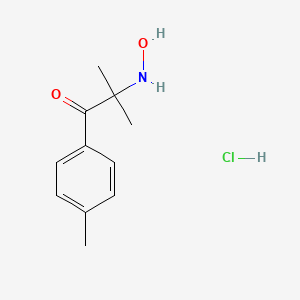
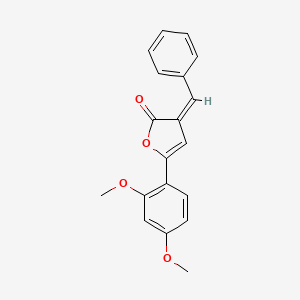
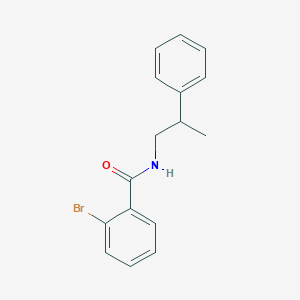
methyl]glycinate](/img/structure/B4963003.png)
![1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4963008.png)
![2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)
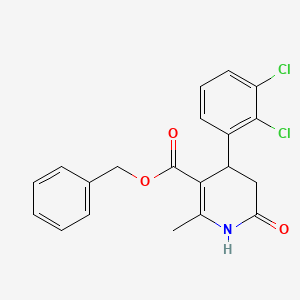
![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)
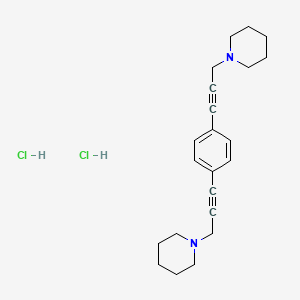
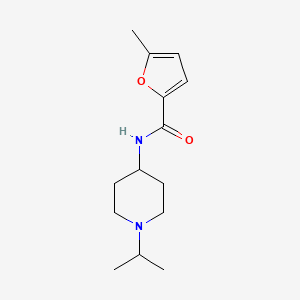
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)